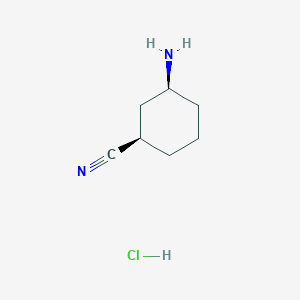![molecular formula C7H16Cl2N2O2 B1380064 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1082735-89-4](/img/structure/B1380064.png)
2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1082735-89-4 . It has a molecular weight of 231.12 .
Molecular Structure Analysis
The IUPAC name for this compound is piperidin-4-ylglycine dihydrochloride . The InChI code is 1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H . This indicates that the compound consists of a piperidine ring attached to an acetic acid group, and it is in its dihydrochloride form.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.12 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
One of the primary applications of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride and its derivatives is in the synthesis of new chemical entities with potential antibacterial and antifungal activities. For example, Patel and Agravat (2007) described the synthesis of new pyridine derivatives, showcasing the compound's utility in generating molecules with significant antimicrobial properties. These derivatives were prepared through a series of chemical reactions involving condensation and electrophilic substitution, demonstrating the compound's versatility as a building block in organic synthesis (Patel & Agravat, 2007).
Crystal Structure Analysis
The compound has also been explored in crystallography to understand the structural properties of related molecules. Park et al. (2016) investigated the crystal structure of a pyridine herbicide, which shares a common structural motif with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. Their work provides insight into the molecular interactions and hydrogen bonding patterns that contribute to the stability and biological activity of such compounds (Park, Choi, Kwon, & Kim, 2016).
Anticancer Research
In the context of anticancer research, derivatives of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation. The synthesis of Aurora kinase inhibitors, as reported by ロバート ヘンリー,ジェームズ (2006), exemplifies the application of this compound in developing therapeutics aimed at cancer treatment. Their work underscores the significance of structural modification and functionalization in achieving desired biological activities (ロバート ヘンリー,ジェームズ, 2006).
Vasodilation Activity
Research into the vasodilatory effects of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride derivatives has shown promising results. Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating the compound's applicability in cardiovascular research. Their study highlights the importance of structural diversity in discovering new agents that can modulate vascular tone and blood pressure (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Radiolabeling and PET Studies
Furthermore, the compound has been utilized in the development of radiolabeled ligands for positron emission tomography (PET) studies, as demonstrated by Carpinelli et al. (2006). Their work involved the improved synthesis of a precursor for [11C]MP4A, a ligand used in PET studies to investigate the acetylcholine neurotransmission system. This application underscores the compound's value in neuroscientific research and its role in advancing our understanding of neurotransmitter dynamics (Carpinelli, Magni, Cattaneo, Matarrese, Turolla, Todde, Bosso, Galli Kienle, & Fazio, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that piperidine derivatives can interact with various biological targets, including receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through the piperidin-4-yl and aminoacetic acid moieties, leading to changes in the activity of the target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylamino)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDHUKNWXSRLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)







